REACTION_CXSMILES
|
BrC1N=C(C)[C:5]([O:9][CH3:10])=[CH:4][CH:3]=1.C1(P(C2C=CC=CC=2)CCCP(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C([N:42]([CH2:45][CH3:46])[CH2:43][CH3:44])C.[CH3:47][OH:48].[C]=[O:50]>C(O[Pd]OC(=O)C)(=O)C.CN(C)C=O>[CH3:10][O:9][C:5]1[CH:4]=[CH:3][C:45]([C:46]([O:48][CH3:47])=[O:50])=[N:42][C:43]=1[CH3:44] |^3:48|
|
Name
|
|
Quantity
|
3.12 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C(=N1)C)OC
|
Name
|
|
Quantity
|
656.5 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(CCCP(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
6.89 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
346.6 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)O[Pd]OC(C)=O
|
Name
|
|
Quantity
|
42 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
32.53 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
432.5 mg
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The reaction was charged to 90 psi
|
Type
|
TEMPERATURE
|
Details
|
to cool to 25° C.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure before ethyl acetate (200 mL) and water (100 mL)
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with ethyl acetate (3×50 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine (2×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by silica gel chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=CC(=NC1C)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.47 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 88.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |